molecular formula C7H8BrFN2 B13585145 (3-Bromo-2-fluorobenzyl)hydrazine

(3-Bromo-2-fluorobenzyl)hydrazine

Cat. No.: B13585145
M. Wt: 219.05 g/mol
InChI Key: FHYPHOVGYUXPON-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorobenzyl)hydrazine is an organic compound that features both bromine and fluorine substituents on a benzyl hydrazine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluorobenzyl)hydrazine typically involves the reaction of 3-bromo-2-fluorobenzyl bromide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromo-2-fluorobenzyl bromide+HydrazineThis compound\text{3-Bromo-2-fluorobenzyl bromide} + \text{Hydrazine} \rightarrow \text{this compound} 3-Bromo-2-fluorobenzyl bromide+Hydrazine→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to maintain precise control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluorobenzyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-2-fluorobenzyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluorobenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-fluorobenzyl)amine
  • (3-Bromo-2-fluorobenzyl)alcohol
  • (3-Bromo-2-fluorobenzyl)thiol

Uniqueness

(3-Bromo-2-fluorobenzyl)hydrazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The hydrazine moiety also provides unique chemical properties that are not present in similar compounds like (3-Bromo-2-fluorobenzyl)amine or (3-Bromo-2-fluorobenzyl)alcohol.

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(3-bromo-2-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2

InChI Key

FHYPHOVGYUXPON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CNN

Origin of Product

United States

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